molecular formula C20H40Si4 B14277067 1,1,2,2,5,5,6,6-Octaethyl-3,4,7,8-tetradehydro-1,2,5,6-tetrahydro-1,2,5,6-tetrasilocine CAS No. 135020-33-6

1,1,2,2,5,5,6,6-Octaethyl-3,4,7,8-tetradehydro-1,2,5,6-tetrahydro-1,2,5,6-tetrasilocine

Cat. No.: B14277067
CAS No.: 135020-33-6
M. Wt: 392.9 g/mol
InChI Key: LQYQMXQJUXKONI-UHFFFAOYSA-N
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Description

1,1,2,2,5,5,6,6-Octaethyl-1,2,5,6-tetrasilacycloocta-3,7-diyne is a unique organosilicon compound characterized by its cyclic structure and multiple ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2,5,5,6,6-Octaethyl-1,2,5,6-tetrasilacycloocta-3,7-diyne typically involves the reaction of silacycloalkanes with ethyl-substituted silanes under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired cyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2,5,5,6,6-Octaethyl-1,2,5,6-tetrasilacycloocta-3,7-diyne undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1,1,2,2,5,5,6,6-Octaethyl-1,2,5,6-tetrasilacycloocta-3,7-diyne has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1,2,2,5,5,6,6-Octaethyl-1,2,5,6-tetrasilacycloocta-3,7-diyne exerts its effects involves interactions with various molecular targets. The compound’s cyclic structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. The pathways involved in these interactions are still under investigation, but they may include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,2,2,5,5,6,6-Octaethyl-1,2,5,6-tetrasilacycloocta-3,7-diyne is unique due to its multiple ethyl groups, which enhance its stability and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

135020-33-6

Molecular Formula

C20H40Si4

Molecular Weight

392.9 g/mol

IUPAC Name

1,1,2,2,5,5,6,6-octaethyl-1,2,5,6-tetrasilacycloocta-3,7-diyne

InChI

InChI=1S/C20H40Si4/c1-9-21(10-2)17-18-23(13-5,14-6)24(15-7,16-8)20-19-22(21,11-3)12-4/h9-16H2,1-8H3

InChI Key

LQYQMXQJUXKONI-UHFFFAOYSA-N

Canonical SMILES

CC[Si]1(C#C[Si]([Si](C#C[Si]1(CC)CC)(CC)CC)(CC)CC)CC

Origin of Product

United States

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